molecular formula C23H21Cl3O2 B12763033 Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- CAS No. 81762-06-3

Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-

Cat. No.: B12763033
CAS No.: 81762-06-3
M. Wt: 435.8 g/mol
InChI Key: WDZFANRCVHDCLN-UHFFFAOYSA-N
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Description

Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-: is a complex organic compound characterized by the presence of multiple chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. The process often starts with the chlorination of phenol derivatives, followed by etherification and alkylation reactions. Specific conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate and reduce by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the dechlorination or hydrogenation of the compound.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures.

    Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and mild heating.

Major Products:

    Oxidation: Quinones, chlorinated benzoquinones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple chlorinated phenyl groups can enhance the compound’s interaction with biological targets.

Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with specific enzymes and receptors makes them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The chlorinated phenyl groups can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways. This compound may also undergo metabolic transformations, producing active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • Ethyl acetoacetate
  • Phenolic compounds with similar action mechanisms

Comparison: Compared to similar compounds, Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- stands out due to its unique combination of chlorinated phenyl groups and ether linkages. This structural uniqueness contributes to its distinct reactivity and potential applications. While compounds like N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide are known for their selective receptor binding, Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- offers a broader range of chemical transformations and interactions.

Properties

CAS No.

81762-06-3

Molecular Formula

C23H21Cl3O2

Molecular Weight

435.8 g/mol

IUPAC Name

1,2-dichloro-4-[1-[[3-(3-chlorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C23H21Cl3O2/c1-23(2,17-9-10-21(25)22(26)12-17)15-27-14-16-5-3-7-19(11-16)28-20-8-4-6-18(24)13-20/h3-13H,14-15H2,1-2H3

InChI Key

WDZFANRCVHDCLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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